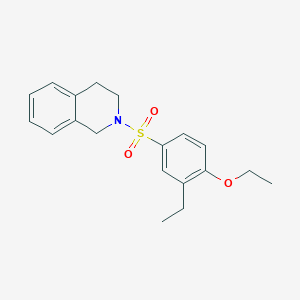

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWFJFIYHTUMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrahydroisoquinoline core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Substitution on the Phenyl Ring: The ethoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Halogenated derivatives and other substituted phenyl derivatives.

Scientific Research Applications

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The tetrahydroisoquinoline core may interact with various receptors and enzymes, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group in tetrahydroisoquinoline derivatives is a key determinant of physicochemical and biological properties. Below is a comparative analysis of substituent variations:

Key Observations :

Comparison :

Physicochemical Properties

Data from analogs highlight trends in melting points, solubility, and spectral characteristics:

Biological Activity

The compound 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with sulfonylating agents. The synthetic route typically includes the following steps:

- Formation of the THIQ Core : The base structure is synthesized via a Pictet-Spengler reaction.

- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides or an equivalent sulfonating agent in the presence of a base.

- Ethoxy and Ethyl Substitution : The final structure is obtained by introducing the ethoxy and ethyl groups at specific positions on the phenyl ring.

Pharmacological Properties

The biological activity of Compound A has been evaluated in various studies, demonstrating significant pharmacological potential:

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit notable antimicrobial properties. For instance:

- Antifungal Activity : Two derivatives related to Compound A were found to be effective against various fungal species such as Aspergillus and Penicillium spp., with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Antibacterial Activity : Preliminary tests indicated that Compound A exhibits antibacterial effects against Gram-positive bacteria, with potential MIC values around 32 µg/mL.

Antiviral Activity

A study highlighted the antiviral properties of THIQ derivatives against SARS-CoV-2:

- Inhibition of Viral Replication : Compounds structurally similar to Compound A demonstrated EC50 values below 5 µM in Vero E6 cells, indicating potent antiviral activity . The mechanism appears to involve post-entry inhibition of viral replication.

Case Studies

Several case studies have documented the effects of tetrahydroisoquinoline derivatives:

- Study on Antiviral Properties :

- Antimicrobial Evaluations :

Data Summary

The following table summarizes key biological activities and findings related to Compound A:

Q & A

Q. What are the established synthetic routes for 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer: The synthesis typically involves sulfonylation of tetrahydroisoquinoline derivatives. Key steps include:

- Sulfonylation : Reacting tetrahydroisoquinoline with 4-ethoxy-3-ethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Modified Pictet-Spengler Reaction : For analogs, tungstophosphoric acid hydrate catalyzes cyclization of N-sulfonylphenylethylamines with aldehydes, offering eco-friendly conditions (60°C, ethanol, 12–24 hours) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Key Reference |

|---|---|---|---|

| Sulfonylation | Triethylamine/CH₂Cl₂ | 60–75 | |

| Pictet-Spengler | Tungstophosphoric acid | 70–85 |

Q. How is the molecular structure of this compound characterized and validated?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and ethoxy groups). Mass spectrometry (HRMS) validates molecular weight .

- X-ray Crystallography : Used for analogs (e.g., 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline) to resolve conformational ambiguities .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer:

- Dopamine Receptors : Tetrahydroisoquinoline sulfonamides modulate D2/D3 receptors, with structural analogs showing nanomolar affinity (e.g., Ki = 12 nM for D3) .

- Catechol O-Methyltransferase (COMT) : Substituents on the tetrahydroisoquinoline core influence inhibition potency (e.g., methyl groups at 2/4 positions reduce COMT activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation yield?

Methodological Answer:

- Catalyst Screening : Use Brønsted acids (e.g., tungstophosphoric acid) to accelerate sulfonylation .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of sulfonyl chlorides .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition .

Q. What strategies improve dopamine D3 receptor selectivity over D2?

Methodological Answer:

Q. Table 2: SAR for Dopamine Receptor Selectivity

| Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| Iodophenyl acrylamide | 12 | 1,476 | 123x |

| Trifluoroacetyl | 45 | 980 | 22x |

Q. How can discrepancies between in vitro binding data and in vivo efficacy be resolved?

Methodological Answer:

- Multi-Assay Validation : Test compounds in parallel assays (e.g., COMT inhibition and norepinephrine release). For example, 2,2-dimethyl analogs lose norepinephrine-depleting activity despite retaining COMT affinity, suggesting target-specific effects .

- Pharmacokinetic Profiling : Assess blood-brain barrier penetration using log P (target ~2–3) and plasma protein binding assays .

Q. What methods address spectral inconsistencies during structural elucidation?

Methodological Answer:

Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?

Methodological Answer:

- Methoxy Groups : 6,7-Dimethoxy substitution enhances bradycardic activity (e.g., 6c, IC₅₀ = 0.8 µM in atrial assays) .

- Sulfonyl Modifications : Electron-withdrawing groups (e.g., trifluoroacetyl) improve metabolic stability but reduce solubility .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but low in vivo efficacy?

Methodological Answer:

- Metabolic Instability : Sulfonamide hydrolysis or cytochrome P450-mediated degradation (e.g., 3A4/2D6 isoforms) reduces bioavailability. Use deuterated analogs or prodrug strategies .

- Off-Target Effects : Screen against panels of GPCRs (e.g., adrenergic, serotonin receptors) to identify confounding interactions .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.